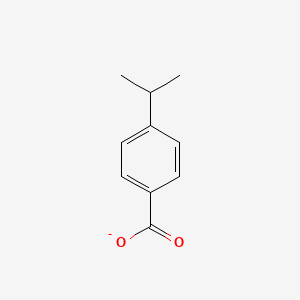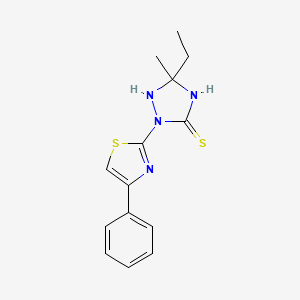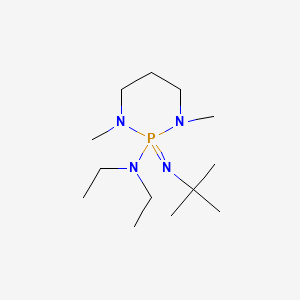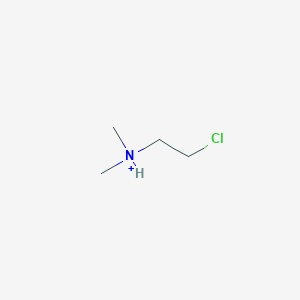
2-Dimethylammonioethyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dimethylammonioethyl chloride is an organic cation obtained by protonation of the tertiary amino function of 2-dimethylaminoethyl chloride. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-dimethylaminoethyl chloride.
Aplicaciones Científicas De Investigación
Quantitative Determination in Pharmaceutical Compounds
2-Dimethylammonioethyl chloride is crucial in pharmaceutical analysis. For instance, a study developed a GCMS method for quantifying Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in Chlorpheniramine/Chlorphenamine Maleate APIs. This method is specific, linear, accurate, precise, and robust, suitable for quantifying the impurity at ppm levels (Zate, Kothari, & Lokhande, 2017).
In Chemical Synthesis
2-Dimethylammonioethyl chloride is used in chemical synthesis, particularly in the formation of various compounds. For instance, the Vilsmeier reagent, prepared from N,N-dimethylformamide and oxalyl chloride or thionyl chloride, is an acid activator reagent that facilitates the direct [2+2] ketene–imine cycloaddition of substituted acetic acid and imines (Jarrahpour & Zarei, 2009).
In Material Science and Polymer Research
This compound finds applications in material science, particularly in the synthesis and characterization of polymers. A study synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, showing potential applications in DNA condensation and release, and interactions with bacterial cells (Sobolčiak et al., 2013).
Corrosion Inhibition in Industrial Applications
Surfactants containing 2-Dimethylammonioethyl chloride have been studied as corrosion inhibitors. For example, compounds in the series of 2-(alkyldimethylammonio) alkanol bromides show significant inhibitory effects on iron corrosion in acid chloride solutions (Elachouri et al., 1995).
Propiedades
Nombre del producto |
2-Dimethylammonioethyl chloride |
|---|---|
Fórmula molecular |
C4H11ClN+ |
Peso molecular |
108.59 g/mol |
Nombre IUPAC |
2-chloroethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3/p+1 |
Clave InChI |
WQMAANNAZKNUDL-UHFFFAOYSA-O |
SMILES canónico |
C[NH+](C)CCCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



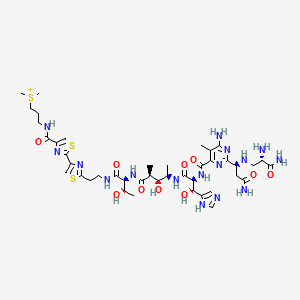
![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)
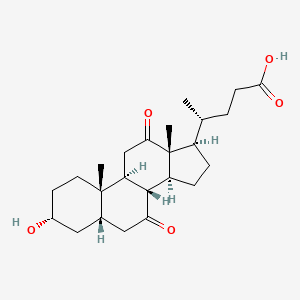
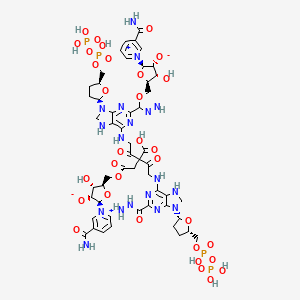
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)
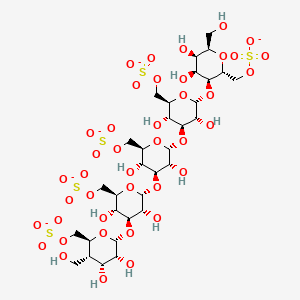
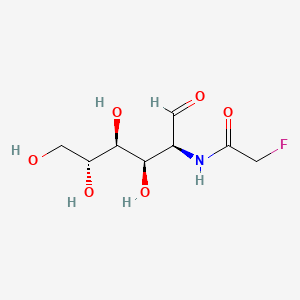
![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
